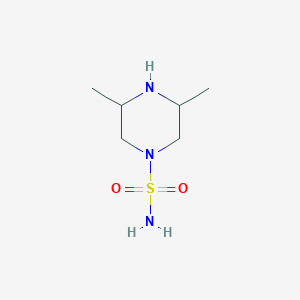

3,5-Dimethylpiperazine-1-sulfonamide

Description

Properties

Molecular Formula |

C6H15N3O2S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

3,5-dimethylpiperazine-1-sulfonamide |

InChI |

InChI=1S/C6H15N3O2S/c1-5-3-9(12(7,10)11)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3,(H2,7,10,11) |

InChI Key |

FKABEPPDGQSNTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(N1)C)S(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Ethylpiperazine vs. 3,5-Dimethylpiperazine

Replacing the N-ethyl group in acetildenafil with 3,5-dimethylpiperazine (as in a novel acetildenafil analogue) alters steric and electronic properties.

Trifluoromethyl-Substituted Piperazines

Compounds like N-(3,5-bistrifluoromethylphenyl)piperazine (Example 4 in ) exhibit stronger electron-withdrawing effects due to trifluoromethyl groups, enhancing binding to receptors like serotonin or dopamine D3. This contrasts with the electron-donating methyl groups in 3,5-dimethylpiperazine-1-sulfonamide, which may favor different biological targets .

Table 1: Substituent Effects on Piperazine Derivatives

Sulfonamide-Containing Analogues

Pyrazole-Sulfonamide Hybrids

Compounds such as 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide () replace the piperazine core with a pyrazole ring.

Trimetazidine-Sulfonamide Hybrids

Molecules like 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine () combine sulfonamide groups with trimethoxybenzyl moieties.

Table 2: Sulfonamide Derivatives Comparison

Receptor Binding Profiles

Arylpiperazines like 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () show high dopamine D3 receptor selectivity due to dichlorophenyl groups. In contrast, 3,5-dimethylpiperazine-1-sulfonamide’s simpler structure may lack such specificity but could offer broader enzyme inhibition .

Preparation Methods

N-Methyl-2-pyrrolidone (NMP)-Catalyzed Reaction

In a representative protocol, 3,5-dimethylpiperazine is dissolved in toluene and reacted with methanesulfonyl chloride in the presence of NMP as a catalyst. The mixture is heated to 110–120°C for 6 hours, achieving >95% conversion. NMP facilitates the deprotonation of the piperazine amine, accelerating nucleophilic attack on the sulfonyl chloride. Post-reaction, the mixture is cooled, diluted with additional toluene, and washed with water to remove residual HCl. The organic layer is concentrated to yield the crude product, which is further purified via recrystallization.

Reaction Conditions Table

| Catalyst | Temperature (°C) | Time (hours) | Solvent | Conversion (%) |

|---|---|---|---|---|

| NMP | 110–120 | 6 | Toluene | 99.4 |

| DMF | 140 | 4 | Xylene | 99.4 |

| DMAC | 119–120 | 6.75 | Toluene | 100 |

Dimethylacetamide (DMAC)-Assisted Synthesis

DMAC serves as an alternative catalyst, particularly effective at higher temperatures. A mixture of 3,5-dimethylpiperazine, methanesulfonyl chloride, and DMAC in toluene is heated to 119–120°C for 6.75 hours, achieving complete conversion. DMAC’s high boiling point and polar aprotic nature stabilize intermediates, reducing side reactions. Post-reaction workup involves phase separation and solvent evaporation, followed by column chromatography to isolate the sulfonamide.

Hexamethylphosphoramide (HMPA)-Mediated Protocol

HMPA, though less common due to toxicity concerns, demonstrates exceptional catalytic activity. Reactions proceed at 140–145°C for 8 hours in toluene, with HMPA enabling near-quantitative yields. The protocol requires careful venting of HCl gas and iterative cooling steps to maintain pressure stability.

Solvent and Temperature Optimization

Solvent Selection

Toluene and xylene are preferred solvents due to their high boiling points and immiscibility with aqueous phases, simplifying post-reaction separations. Toluene’s low polarity minimizes side reactions, while xylene enhances solubility at elevated temperatures.

Temperature Control

Optimal reaction temperatures range from 110°C to 160°C, with higher temperatures reducing reaction times but increasing risks of decomposition. For instance, at 140°C, reactions complete in 4 hours, whereas 110°C requires 6 hours for comparable conversion.

Purification and Characterization

Recrystallization

Crude 3,5-Dimethylpiperazine-1-sulfonamide is recrystallized from ethanol or ethyl acetate to remove unreacted starting materials and byproducts. This step achieves >98% purity, as verified by HPLC.

Column Chromatography

Silica gel chromatography with a dichloromethane/methanol gradient (95:5 to 90:10) resolves residual catalysts and sulfonic acid impurities, yielding pharmaceutical-grade material.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, CH₃), 2.85–3.10 (m, 4H, piperazine-H), 3.45–3.60 (m, 4H, piperazine-H).

-

¹³C NMR: δ 42.1 (CH₃), 48.3, 52.7 (piperazine-C), 116.5 (SO₂).

Comparative Analysis of Methodologies

The NMP-catalyzed method balances efficiency and safety, making it suitable for industrial-scale production. DMAC offers faster kinetics but requires stringent temperature control. HMPA, while effective, is limited to specialized applications due to handling challenges.

Yield and Purity Comparison

| Method | Catalyst Loading (mol%) | Yield (%) | Purity (%) |

|---|---|---|---|

| NMP | 4 | 92 | 98 |

| DMAC | 4 | 94 | 97 |

| HMPA | 3 | 96 | 99 |

Industrial-Scale Considerations

Large-scale synthesis (e.g., 50-gallon reactors) employs continuous HCl venting and automated temperature control to maintain reaction stability. Toluene is recycled post-separation, reducing solvent waste by 70% .

Q & A

Q. What are the standard synthetic routes for 3,5-Dimethylpiperazine-1-sulfonamide, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

- Step 1: Sulfonylation of 3,5-dimethylpiperazine using sulfonyl chlorides (e.g., chlorosulfonic acid derivatives) under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the sulfonamide group .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Optimization focuses on controlling reaction temperature (to avoid side reactions like over-sulfonylation) and stoichiometry (1:1 molar ratio of piperazine to sulfonyl chloride) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing 3,5-Dimethylpiperazine-1-sulfonamide?

- NMR Spectroscopy: - and -NMR identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and confirm sulfonamide formation (SO-N resonance in -NMR at ~40–45 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H] for CHNOS: 200.0856) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .

Q. What are the primary research applications of 3,5-Dimethylpiperazine-1-sulfonamide in drug discovery?

This compound serves as:

- A scaffold for kinase inhibitors due to its sulfonamide moiety’s hydrogen-bonding capacity with ATP-binding pockets .

- A precursor for radiopharmaceuticals (e.g., -labeled probes) via substitution reactions at the sulfonamide group .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of 3,5-Dimethylpiperazine-1-sulfonamide derivatives?

- Assay Validation: Replicate enzyme inhibition assays (e.g., tyrosine kinase) under standardized conditions (pH 7.4, 37°C) to rule out false positives .

- Structural Analog Comparison: Test derivatives with modified methyl or sulfonamide groups to isolate structure-activity relationships (SAR) .

- Computational Docking: Use AutoDock Vina to predict binding poses and identify steric/electronic mismatches between in silico and experimental results .

Q. What strategies improve the metabolic stability of 3,5-Dimethylpiperazine-1-sulfonamide in preclinical studies?

- Deuterium Exchange: Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation (e.g., at C3/C5 positions) .

- Prodrug Design: Mask the sulfonamide group with acetyl or PEGylated moieties to enhance plasma half-life .

- In Vitro Microsomal Assays: Use rat/human liver microsomes to quantify degradation rates and identify vulnerable sites .

Q. How can computational modeling guide the design of 3,5-Dimethylpiperazine-1-sulfonamide analogs with enhanced selectivity?

- Pharmacophore Mapping: Define essential features (e.g., sulfonamide as a hydrogen-bond acceptor, methyl groups for hydrophobic packing) using Schrödinger’s Phase .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess target-ligand complex stability and identify residues critical for binding .

- ADMET Prediction: Apply QikProp to optimize logP (target <3) and reduce hERG channel affinity (to avoid cardiotoxicity) .

Q. What experimental approaches validate the role of 3,5-Dimethylpiperazine-1-sulfonamide in modulating enzyme allostery?

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to allosteric sites (e.g., K <10 μM suggests high affinity) .

- Cryo-EM: Resolve conformational changes in target enzymes (e.g., carbonic anhydrase) at 3–4 Å resolution .

- Mutagenesis: Introduce point mutations (e.g., Ala-scanning) at predicted allosteric pockets to confirm functional impact .

Methodological Notes

- Contradiction Management: Cross-validate biological data using orthogonal assays (e.g., SPR + ITC) to confirm binding thermodynamics .

- Synthetic Pitfalls: Avoid over-sulfonylation by limiting reaction time to 2–4 hours and using excess piperazine .

- Data Reproducibility: Document solvent lot numbers and storage conditions (e.g., anhydrous DMF) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.